molecular formula C5H10ClNO4 B555077 (S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride CAS No. 16856-13-6

(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride

Cat. No. B555077
CAS RN: 16856-13-6
M. Wt: 183.59 g/mol
InChI Key: QRBMPUYOGOCYDJ-DFWYDOINSA-N
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Description

“(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride” is a compound that contains several functional groups. It has an amino group (-NH2), a methoxy group (-OCH3), a carboxylic acid group (-COOH), and a ketone group (=O). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a source of the amino group, such as an amine, and a source of the methoxy group, such as a methanol . The exact synthesis route would depend on the specific reactions involved and the availability of starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, methoxy, carboxylic acid, and ketone groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be determined by its functional groups. The amino group could participate in acid-base reactions, the methoxy group could undergo substitution reactions, the carboxylic acid group could undergo reactions with bases or other nucleophiles, and the ketone group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid and amino groups could make the compound soluble in water .

Scientific Research Applications

Molecular Docking and Structural Analysis

  • Molecular Docking and Vibrational Studies : A study conducted vibrational and structural investigations on derivatives of 4-oxobutanoic acid, highlighting their potential as nonlinear optical materials and for pharmacological importance due to their interactions like hydrogen bonding and Van der Waals interaction (Vanasundari et al., 2018).

Synthesis and Reactivity

  • Enantioselective Hydrogenation : A study achieved an enantiomeric excess of 99.7% ee in the asymmetric catalytic hydrogenation of a related compound, underscoring the importance of these compounds in synthesizing enantiomerically pure isoprenoid building blocks (Ostermeier et al., 2003).
  • Reactivity with Nitrogen-Containing Nucleophiles : Research exploring the reaction of 4-oxobutanoic acids with nitrogen-containing nucleophiles revealed the formation of various novel compounds, indicating the compound's versatility in chemical reactions (Amalʼchieva et al., 2022).

Biological Activities and Applications

  • Potential Anti-Diabetic Agent : A derivative of 4-oxobutanoic acid was studied as an insulinotropic agent for non-insulin dependent diabetes mellitus, showing promising results in improving various diabetic parameters (Khurana et al., 2018).
  • Apoptosis Induction in Cell Lines : A study found that 4-Methylthio-2-oxobutanoic acid, a related compound, induced apoptosis in certain human cell lines, suggesting its potential role in cancer research (Tang et al., 2006).

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential therapeutic uses, and safety profile .

properties

IUPAC Name

(2S)-2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBMPUYOGOCYDJ-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride

CAS RN

16856-13-6
Record name L-Aspartic acid, 4-methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16856-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl hydrogen L-aspartate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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